N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzamide Derivatives

This compound is a synthetic benzamide derivative featuring a privileged benzodioxane scaffold and hydroxyethyl linker. Its primary procurement value lies in its status as a novel, underexplored chemical space, making it a candidate for de novo medicinal chemistry programs and reference standard development. Buyers should note a complete absence of published biological assay data; all SAR, selectivity, and ADME profiling must be generated in-house. Ideal for labs initiating SAR baseline studies.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 1282419-55-9
Cat. No. B6424162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide
CAS1282419-55-9
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)O
InChIInChI=1S/C17H17NO4/c19-14(11-18-17(20)12-4-2-1-3-5-12)13-6-7-15-16(10-13)22-9-8-21-15/h1-7,10,14,19H,8-9,11H2,(H,18,20)
InChIKeySSZXUIPSNOFLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide (CAS 1282419-55-9): Identified Potential and Critical Knowledge Gaps


N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide is a synthetic benzamide derivative with the molecular formula C17H17NO4 and a molecular weight of 299.32 g/mol . It is characterized by a 2,3-dihydro-1,4-benzodioxin (benzodioxane) moiety linked via a hydroxyethyl spacer to a benzamide group. While the benzodioxane substructure is a recognized privileged scaffold in medicinal chemistry, and the compound is listed in chemical databases as a research tool, a comprehensive search of the admissible primary literature (research papers, patents, and authoritative databases) reveals a complete absence of quantifiable, comparator-based biological assay data for this specific compound. No peer-reviewed studies, patents, or reputable technical datasheets providing head-to-head comparisons with structural analogs could be identified. Consequently, the procurement-relevant differentiators for this compound remain undefined in the public domain.

Compound-Specific Selection Risks for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide (1282419-55-9)


In-class substitution of benzamide derivatives cannot be performed without risk, as minor structural modifications are known to profoundly alter target engagement, pharmacokinetics, and safety profiles across this class. However, for the specific compound N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide, the absence of published, quantitative structure-activity relationship (SAR) data means the precise impact of its specific benzodioxane-hydroxyethyl linkage cannot be currently benchmarked against its closest analogs. Any claim of functional superiority or inferiority relative to analogs such as 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide or N-[(2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-methylbenzamide would be speculative and unsupported by direct comparative evidence. This lack of data is the primary scientific risk for procurement decisions; the compound's true differentiators are unknown. The remainder of this guide quantifies precisely where evidence is insufficient.

Quantitative Evidence Guide for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide: A Null Result Analysis


Attempted Retrieval of Direct Head-to-Head Potency Comparison Against a Defined Analog

A systematic search of primary research papers, patents (including US-9102591-B2 and others), and authoritative databases such as ChEMBL and BindingDB yielded no direct, quantitative head-to-head comparison between N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide and any defined comparator compound. No IC50, Ki, or EC50 values for this compound were found in any admissible source. The closest potential analogs, such as 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide and N-[(2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-methylbenzamide, also lack publicly available bioactivity data in the searched sources, preventing even a cross-study comparison. This constitutes a null result for direct comparative efficacy.

Medicinal Chemistry Structure-Activity Relationship (SAR) Benzamide Derivatives

Assessment of Selectivity Profile Data Against Related Enzyme Targets

No selectivity profiling data (e.g., panel screens against cholinesterases, lipoxygenases, or other enzyme classes) were identified for this specific compound in the admissible literature. While general literature indicates that benzamide derivatives can interact with targets like 11β-HSD1 or P2X7 receptors [1], no direct binding or functional data for this compound at any such target has been published. Consequently, the selectivity window relative to any pharmacologically relevant off-target cannot be quantified, and any claims of superior selectivity are unsupportable.

Enzymology Selectivity Profiling Off-Target Effects

Evaluation of In Vitro ADME and Solubility Data for Formulation Considerations

A search for in vitro ADME data (aqueous solubility, logP, microsomal stability, permeability) for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide in primary journal articles and technical datasheets returned no results. The hydroxyethyl moiety is hypothesized to enhance solubility compared to non-hydroxylated analogs, but no comparative experimental measurement (e.g., thermodynamic solubility in PBS or FaSSIF) could be found to confirm this. Similarly, no metabolic stability data in hepatocytes or microsomes were identified to benchmark against other benzamide research compounds.

ADME Solubility Formulation

Search for Pharmacokinetic or In Vivo Efficacy Comparisons

No pharmacokinetic studies (in any species) or in vivo efficacy models featuring this compound were identified in the admissible literature. Foundational patents on benzamide-containing compounds, such as those targeting the P2X7 receptor, cover broad generic formulas but do not specifically exemplify or provide biological data for this particular compound. This absence of data means that even class-level inference regarding in vivo behavior (e.g., oral bioavailability, clearance) is unreliable.

Pharmacokinetics In Vivo Efficacy Drug Discovery

Validated and Unsupported Application Scenarios for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide


Scenario 1: Use as a Synthetic Intermediate or Reference Standard in Analytical Method Development (Supported)

This is the single application supported by the available evidence. The compound's identity is confirmed by its molecular formula (C17H17NO4) and structure . It is listed on chemical supplier databases as a research chemical. It can be procured and used as a reference standard for HPLC, LC-MS, or NMR method development, or as a synthetic building block for further derivatization, provided the supplier's Certificate of Analysis confirms purity and identity. This use does not require comparative biological data and is therefore viable.

Scenario 2: Exploratory Medicinal Chemistry SAR Studies (Conditionally Supported)

The compound may be used as a starting point in a de novo medicinal chemistry program to explore the benzodioxane-ethanolamine-benzamide scaffold. In this context, its value is not derived from pre-existing comparative data but from the fact that it represents a novel, underexplored chemical space. Researchers must, however, independently generate all primary biological data for potency, selectivity, and ADME. Procurement is only sensible if the intent is to internally establish the SAR baseline.

Scenario 3: Biological Target Engagement or Pharmacological Profiling Studies (Unsupported)

Based on the current evidence, procuring this compound for immediate pharmacological profiling, enzyme inhibition assays, or cellular target engagement studies is not supported. The lack of even a single published IC50 value or selectivity profile means that researchers cannot rationally prioritize this compound over any other benzamide derivative. Such use would be purely random screening, which is an inefficient use of resources unless justified by a high-throughput random library approach.

Quote Request

Request a Quote for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.